![molecular formula C16H22N6O2 B2671529 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040649-73-7](/img/structure/B2671529.png)
2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone” is also known as Candesartan . It is an angiotensin II receptor antagonist used globally to treat elevated blood pressure and congestive heart failure . It was approved in 1997 and is available in generic form . The most common side effects are dizziness and headache .
Chemical Reactions Analysis
The chemical reactions involving “2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone” are not explicitly mentioned in the retrieved papers .Scientific Research Applications
- By blocking the AT1 receptor, this compound helps reduce vasoconstriction and aldosterone release, leading to decreased blood pressure. It is used in the treatment of hypertension and related cardiovascular conditions .
- This effect suggests potential renal protective properties, making it relevant for kidney-related research .
- Medicinal chemists have drawn inspiration from 1,2,3-triazoles (like the tetrazole moiety) due to their rigidity, stability, and interactions with biological targets .
- Researchers utilize these reactions to create complex organic molecules for drug discovery and synthesis .
- Its strategic placement within the synthetic pathway highlights its importance in pharmaceutical research .
Angiotensin Receptor Antagonist
Tubuloglomerular Feedback Modulation
Medicinal Chemistry and Enzyme Binding
Carbon-Carbon Bond Formation
Intermediate in Drug Synthesis
Potential Anticancer Properties: (Emerging Area):
Mechanism of Action
Candesartan acts on the renin-angiotensin system, which regulates blood pressure in the body and brain . Angiotensin II receptors also mediate inflammation, blood-brain barrier maintenance, and neuron survival . Genetic, epidemiologic, and biological evidence implicates changes in the brain renin-angiotensin system in Alzheimer’s disease .
properties
IUPAC Name |
2-ethoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-2-24-13-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSQFGJYPJASHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.